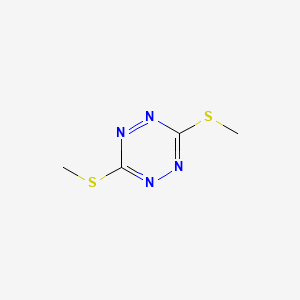
3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine
説明
3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine (BMST) is a small, nitrogen-containing molecule that has recently emerged as a promising agent for various scientific research applications. BMST is a tetrazine-based molecule that contains two methylsulfanyl (CH3S) groups and is highly stable in both aqueous and organic solvents. It is a versatile compound that can be used in a variety of applications, such as drug delivery, imaging, and diagnostics. BMST has a number of advantages over other tetrazines and is becoming increasingly popular in the scientific community.
科学的研究の応用
DNA Binding and Intercalation
3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine: has been investigated for its interaction with DNA. In vitro studies using absorption, fluorescence, and circular dichroism measurements have revealed that this compound binds to DNA via intercalation. The binding constant (Kb) falls within the range of 4.46 × 104 M-1 to 6.73 × 104 M-1. This property makes it a potential candidate for drug development and therapeutic applications .
Antiprotozoal and Antibacterial Activity
Historically, acridines (a class of compounds that includes 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine) have been used as antiprotozoal and antibacterial agents. Their substantial solubility in physiological solutions allows for effective use. Aminoacridines, in particular, have demonstrated activity against protozoa and bacteria .
Neurodegenerative Disorders
Derivatives of acridine, such as tacrine, have been explored for their potential in treating neurodegenerative disorders. Tacrine, which shares structural features with 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine, is used to manage conditions like Alzheimer’s disease. While the exact mechanism of action remains under investigation, the interaction of these compounds with vital proteins and DNA may contribute to their therapeutic effects .
Organic Synthesis and Catalysis
Tetrazines, including 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine, are valuable in organic synthesis. They participate in Diels-Alder reactions, cycloadditions, and other transformations. Researchers have explored their use as catalysts in various chemical processes due to their unique reactivity patterns .
Materials Science and Supramolecular Chemistry
The sulfur-containing tetrazine scaffold in 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine can be modified to create functional materials. Researchers have investigated its use in supramolecular assemblies, sensors, and optoelectronic devices. The ability to tune its properties makes it appealing for designing novel materials .
Photophysical Properties and Fluorescent Probes
The photophysical behavior of tetrazines, including fluorescence properties, has attracted attention. Researchers have explored their use as fluorescent probes for biological imaging and sensing applications. The unique emission characteristics of 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine make it a promising candidate in this field .
作用機序
Target of Action
The primary targets of 3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As a unique chemical, its effects on various biochemical pathways and the downstream effects remain to be discovered .
Result of Action
As a unique chemical, its specific effects at the molecular and cellular level are subjects of ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
特性
IUPAC Name |
3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S2/c1-9-3-5-7-4(10-2)8-6-3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDTSAXQIBBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N=N1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327655 | |
| Record name | NSC674352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine | |
CAS RN |
1672-34-0 | |
| Record name | NSC674352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1672-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3032329.png)
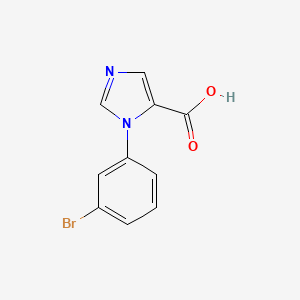
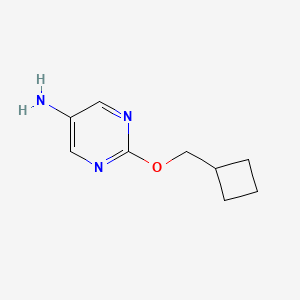
![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)
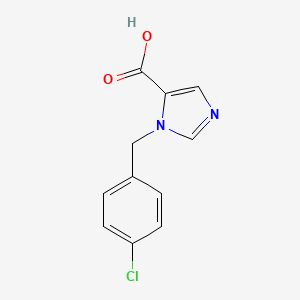
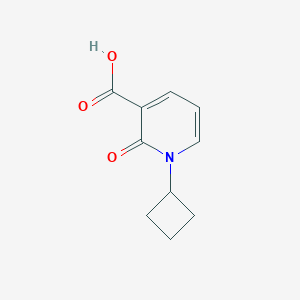
![[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B3032340.png)

![2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B3032342.png)

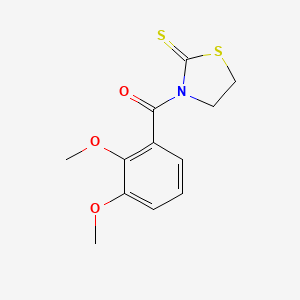

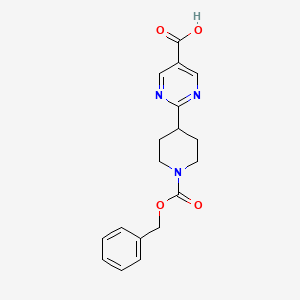
![1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline](/img/structure/B3032352.png)